molecular formula C11H6BrNO3 B13043556 6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile

6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile

Cat. No.: B13043556
M. Wt: 280.07 g/mol
InChI Key: MYQSYGYYRIHYSW-UHFFFAOYSA-N
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Description

6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile is a heterocyclic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile typically involves the Knoevenagel condensation reaction. This reaction is catalyzed by CF3COOH and involves the condensation of 5-bromo-2-hydroxybenzaldehyde with ethyl cyanoacetate . The reaction conditions are optimized to ensure high yield and purity of the product. The structure of the synthesized compound is confirmed using single crystal X-ray diffraction analysis .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Condensation Reactions: It can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of microorganisms by interfering with their cellular processes. The compound’s anti-cancer activity is believed to involve the induction of apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carbonitrile is unique due to the presence of both the bromine atom and the methoxy group. This combination enhances its biological activity and makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H6BrNO3

Molecular Weight

280.07 g/mol

IUPAC Name

6-bromo-7-methoxy-2-oxochromene-3-carbonitrile

InChI

InChI=1S/C11H6BrNO3/c1-15-10-4-9-6(3-8(10)12)2-7(5-13)11(14)16-9/h2-4H,1H3

InChI Key

MYQSYGYYRIHYSW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(C(=O)OC2=C1)C#N)Br

Origin of Product

United States

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